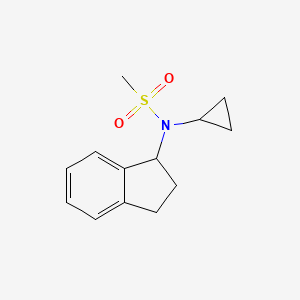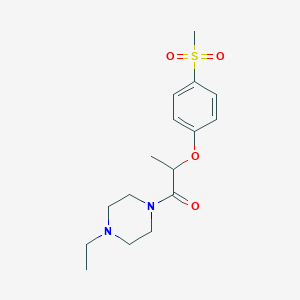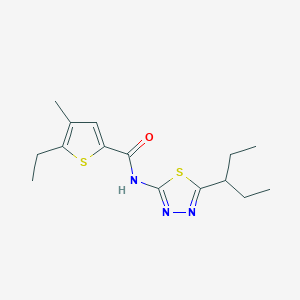![molecular formula C16H18N2O2 B7565964 4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as Bicuculline, is a potent antagonist of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor in the brain that play a role in regulating anxiety, sleep, and seizures. Bicuculline is commonly used in research to study the effects of GABA-A receptor antagonists on the brain.
作用机制
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, which is the natural ligand for the receptor. This results in the inhibition of the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, bicuculline has been shown to increase anxiety-like behavior and decrease sleep. It has also been shown to induce seizures in animals and humans.
实验室实验的优点和局限性
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one is a useful tool for studying the role of GABA-A receptors in the brain. Its ability to selectively block GABA-A receptors allows researchers to study the effects of GABA-A receptor antagonists without affecting other neurotransmitter systems. However, bicuculline has limitations as well. Its potency and selectivity for GABA-A receptors can vary depending on the experimental conditions, which can make it difficult to interpret results.
未来方向
There are several future directions for research on bicuculline. One area of interest is the role of GABA-A receptors in the development of the brain. 4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to affect the development of the brain in animal studies, and further research could shed light on the role of GABA-A receptors in human brain development. Another area of interest is the use of bicuculline as a potential treatment for anxiety and seizures. While bicuculline itself is not suitable for clinical use, its effects on GABA-A receptors could provide insights into the development of new treatments for these conditions.
合成方法
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized through several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of tryptamine and a derivative of pyruvic acid.
科学研究应用
4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has been extensively studied in scientific research for its effects on GABA-A receptors. It is commonly used as a tool to study the role of GABA-A receptors in anxiety, sleep, and seizures. 4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one has also been used to study the effects of GABA-A receptor antagonists on the development of the brain.
属性
IUPAC Name |
4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-9-18(14-4-2-1-3-13(14)17-15)16(20)12-8-10-5-6-11(12)7-10/h1-4,10-12H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXJHXQLVUSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)
![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)
![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)

![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)




![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)